5-Chloro-6-methoxypyridine-3-carbonitrile 5-Chloro-6-methoxypyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15744476
InChI: InChI=1S/C7H5ClN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3
SMILES:
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol

5-Chloro-6-methoxypyridine-3-carbonitrile

CAS No.:

Cat. No.: VC15744476

Molecular Formula: C7H5ClN2O

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-methoxypyridine-3-carbonitrile -

Specification

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
IUPAC Name 5-chloro-6-methoxypyridine-3-carbonitrile
Standard InChI InChI=1S/C7H5ClN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3
Standard InChI Key XGYINLFOQMNCBS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=N1)C#N)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyridine ring substituted at positions 3, 5, and 6 with a cyano (-CN), chlorine (-Cl), and methoxy (-OCH₃) group, respectively (Figure 1) . The planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing cyano and chlorine groups enhance electrophilic reactivity. Computational studies of analogous pyridine-3-carbonitriles reveal localized electron density at the nitrile group, which influences intermolecular interactions .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number1256785-46-2
Molecular FormulaC₇H₅ClN₂O
Molecular Weight168.58 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

Spectroscopic Characterization

While direct spectral data for 5-chloro-6-methoxypyridine-3-carbonitrile are unavailable, studies on structurally related 2-methoxypyridine-3-carbonitriles provide insights:

  • ¹H NMR: Methoxy protons resonate at δ 4.16–4.20 ppm, while aromatic protons appear as singlets between δ 7.40–7.67 ppm .

  • ¹³C NMR: The cyano carbon typically appears near δ 115–120 ppm, with pyridine carbons spanning δ 110–160 ppm .

  • IR Spectroscopy: A sharp absorption band at ~2,220 cm⁻¹ confirms the presence of the nitrile group .

Synthesis and Regioselective Functionalization

Nucleophilic Substitution Strategies

The synthesis of halogenated pyridine carbonitriles often begins with difluoropyridine precursors. For example, 2,6-difluoropyridine undergoes sequential substitutions with methoxide and methylamine to yield 6-amino-2-methoxypyridine derivatives . Adapting this approach, 5-chloro-6-methoxypyridine-3-carbonitrile could be synthesized via:

  • Chlorination: Introducing chlorine at position 5 using N-chlorosuccinimide (NCS) under radical conditions.

  • Methoxy Introduction: Displacing fluorine at position 6 with methoxide in a polar aprotic solvent (e.g., DMF) .

  • Cyanation: Installing the nitrile group at position 3 through palladium-catalyzed cross-coupling or Rosenmund-von Braun reaction.

Solvent-Dependent Regioselectivity

The choice of solvent critically influences substitution patterns. In DMF, nucleophiles preferentially attack position 6 of 2,6-difluoropyridine due to enhanced stabilization of the transition state, whereas in methanol, position 2 is favored . This solvent effect ensures precise control over the substitution sequence, minimizing side products like 3,5-dibromo derivatives .

Table 2: Synthetic Optimization Parameters

ParameterEffect on Yield/RegioselectivitySource
Solvent (DMF vs. MeOH)Alters attack position (C2 vs. C6)
Temperature (5°C vs. 140°C)Higher temps favor disubstitution
Base (KOH vs. NaOMe)Affects deprotonation efficiency

Physicochemical and Reactivity Profiles

Reactive Pathways

  • Nitrile Hydrolysis: Under alkaline conditions, the cyano group may hydrolyze to a carboxylic acid, followed by decarboxylation to yield 5-chloro-2-methoxypyridine .

  • Electrophilic Substitution: The electron-deficient pyridine ring undergoes bromination or nitration at position 4, adjacent to the methoxy group .

Future Research Directions

  • Pharmacological Profiling: Evaluate in vitro cytotoxicity and kinase inhibition assays.

  • Synthetic Scalability: Optimize one-pot syntheses to improve yields beyond 65% .

  • Derivatization Studies: Explore Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at position 4.

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